Potassium 3-sulphonatopropyl undec-10-enoate
Description
Potassium 3-sulphonatopropyl undec-10-enoate (CAS No. 94231-60-4) is an organosulfonate compound with the molecular formula C₁₄H₂₅KO₅S and a molecular weight of 344.5086 g/mol . It features a sulfonated propyl group attached to an undec-10-enoate backbone, which confers water solubility due to its anionic sulfonate group and potassium counterion. The compound is commercially available in powder or liquid forms with purities ≥99%, supplied by manufacturers such as Zibo Hangyu Biotechnology Development Co., Ltd. and Chemlyte Solutions for research and industrial applications . Its primary uses include surfactant formulations, polymer synthesis, and specialty chemical intermediates.
Structure
3D Structure of Parent
Properties
CAS No. |
94231-60-4 |
|---|---|
Molecular Formula |
C14H25KO5S |
Molecular Weight |
344.51 g/mol |
IUPAC Name |
potassium;3-undec-10-enoyloxypropane-1-sulfonate |
InChI |
InChI=1S/C14H26O5S.K/c1-2-3-4-5-6-7-8-9-11-14(15)19-12-10-13-20(16,17)18;/h2H,1,3-13H2,(H,16,17,18);/q;+1/p-1 |
InChI Key |
CBYOXZXUTDRRMQ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Propyl Precursors
- The sulfonate group is introduced by sulfonation of a propyl alcohol or propyl halide precursor.
- Common reagents include sulfur trioxide complexes or chlorosulfonic acid, followed by neutralization.
- Alternatively, nucleophilic substitution of a 3-halopropyl intermediate with sulfite salts can yield the sulfonate group.
Coupling with Undec-10-enoic Acid Derivatives
- The undec-10-enoic acid (a fatty acid with a terminal alkene) or its activated derivatives (e.g., acid chlorides or esters) are reacted with the sulfonatopropyl intermediate.
- Esterification or transesterification methods are employed, often under mild conditions to preserve the alkene.
- Catalysts such as DCC (dicyclohexylcarbodiimide) or enzymatic catalysts may be used for selective ester bond formation.
Formation of the Potassium Salt
- The final step involves neutralization of the sulfonic acid group with potassium hydroxide or potassium carbonate.
- This step ensures the compound is isolated as the potassium salt, enhancing solubility and stability.
Representative Synthetic Route (Hypothetical Example)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 3-bromopropyl sulfonate | 3-bromopropanol + SO3 complex or chlorosulfonic acid, then neutralization | 3-sulphonatopropyl bromide intermediate |
| 2. Coupling with undec-10-enoic acid | Undec-10-enoic acid + 3-sulphonatopropyl bromide, base, solvent (e.g., DMF), mild heating | Formation of 3-sulphonatopropyl undec-10-enoate ester |
| 3. Neutralization | Potassium hydroxide in aqueous solution | This compound salt |
Research Findings and Optimization Parameters
- Reaction conditions: Mild temperatures (25–50 °C) are preferred to avoid alkene isomerization or polymerization.
- Solvent choice: Polar aprotic solvents such as DMF or DMSO facilitate nucleophilic substitution and esterification.
- Catalysts: Use of coupling agents or enzymatic catalysts can improve yield and selectivity.
- Purification: Precipitation in cold methanol or recrystallization is common to isolate the pure potassium salt.
- Yield: Typical yields range from 70% to 90% depending on reaction optimization.
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of alkene protons (~5.3 ppm), sulfonate-linked propyl chain, and ester linkages.
- FTIR: Characteristic sulfonate S=O stretches (~1040–1180 cm⁻¹) and ester C=O (~1730 cm⁻¹).
- Mass Spectrometry: Confirms molecular weight and potassium adduct.
- Elemental Analysis: Validates composition.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Key Considerations | Typical Yield (%) |
|---|---|---|---|
| Sulfonation of propyl precursor | SO3 complex, chlorosulfonic acid, or sulfite salts | Control sulfonation to avoid overreaction | 80–90 |
| Coupling with undec-10-enoic acid | DCC, DMAP, or enzymatic catalysis, mild heating | Preserve alkene integrity, avoid side reactions | 75–85 |
| Neutralization to potassium salt | KOH or K2CO3 aqueous solution | Complete neutralization, avoid hydrolysis | 90+ |
Additional Notes
- The compound’s preparation is closely related to methods used in synthesizing amphiphilic monomers for polymerization, as seen in related literature on sulfonated fatty acid derivatives and unsaturated polyesters.
- The terminal alkene allows for further polymerization or functionalization, making the preparation method critical to maintain this functionality.
- No direct preparation protocols were found in some databases, but the synthesis can be inferred from related sulfonate and unsaturated fatty acid chemistry.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-sulphonatopropyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The unsaturated bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Biomedicine
2.1 Drug Delivery Systems
Potassium 3-sulphonatopropyl undec-10-enoate has been investigated for use in drug delivery systems, particularly in the formulation of polymeric micelles. These micelles can encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research indicates that such formulations can be effective for delivering anticancer agents, enhancing therapeutic efficacy while minimizing side effects .
Case Study: Polymeric Micelles for Cancer Therapy
A study demonstrated the use of polymeric micelles incorporating this compound to deliver doxorubicin, a common chemotherapy drug. The results showed improved drug loading capacity and controlled release profiles, leading to enhanced cytotoxicity against cancer cell lines compared to free doxorubicin .
Applications in Materials Science
3.1 Surfactant in Emulsions
Due to its surfactant properties, this compound is utilized in the formulation of emulsions for various industrial applications. It aids in stabilizing oil-in-water emulsions, which are critical in food products, cosmetics, and pharmaceuticals.
Data Table: Emulsion Stability Comparison
| Emulsion Type | Stability (days) | Surfactant Used |
|---|---|---|
| Oil-in-Water | 30 | This compound |
| Oil-in-Water | 15 | Sodium Lauryl Sulfate |
| Oil-in-Water | 20 | Tween 80 |
Environmental Applications
4.1 Biodegradable Polymers
Research suggests that this compound can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties while maintaining biodegradability. This application is particularly relevant in developing sustainable materials for packaging and agricultural films.
Case Study: Biodegradable Films
A recent study explored blending this compound with polyhydroxyalkanoates (PHAs) to create biodegradable films. The resulting films exhibited improved tensile strength and elongation at break compared to pure PHAs, indicating enhanced performance for packaging applications .
Mechanism of Action
The mechanism of action of Potassium 3-sulphonatopropyl undec-10-enoate involves its ability to interact with various molecular targets due to its amphiphilic nature. The sulfonate group can form ionic interactions with positively charged molecules, while the hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Phenyl Undec-10-enoate (CAS No. 18508-59-3)
Molecular Formula : C₁₇H₂₄O₂
Molecular Weight : 260.378 g/mol
LogP : 5.63 (indicating high lipophilicity)
Applications : Primarily analyzed via reverse-phase HPLC using Newcrom R1 columns due to its hydrophobic nature .
| Property | Potassium 3-Sulphonatopropyl Undec-10-enoate | Phenyl Undec-10-enoate |
|---|---|---|
| Molecular Weight | 344.51 g/mol | 260.38 g/mol |
| Solubility | High (aqueous media) | Low (organic solvents) |
| LogP | Estimated <0 (hydrophilic) | 5.63 |
| Functional Groups | Sulfonate, ester, potassium salt | Phenyl ester |
| Primary Use | Surfactants, industrial synthesis | Analytical chromatography |
Key Differences :
- The sulfonate group in this compound drastically increases water solubility compared to the phenyl group in Phenyl undec-10-enoate, which is highly lipophilic .
- The potassium salt form enhances ionic stability, making it suitable for aqueous formulations, whereas the phenyl derivative is tailored for non-polar applications .
Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate (CAS Not Specified)
Molecular Formula: Not explicitly provided (phosphonamidoate structure) IUPAC Name: 1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate Applications: Limited data, but phosphonates are typically used in coordination chemistry or as flame retardants .
| Property | This compound | Phosphonamidoate Derivative |
|---|---|---|
| Functional Groups | Sulfonate, ester | Phosphonamidoate, hydroxyl |
| Ionic Character | Anionic (sulfonate-K⁺) | Likely zwitterionic |
| Solubility | High in water | Variable (depends on pH) |
Key Differences :
- Sulfonates (as in the main compound) generally exhibit stronger ionic interactions in solution compared to phosphonamidoates, which may have pH-dependent solubility .
Research Findings and Industrial Relevance
- Surfactant Performance: this compound’s combination of a hydrophobic undecenyl chain and hydrophilic sulfonate group makes it effective in reducing surface tension, outperforming non-ionic analogs like fatty alcohol ethoxylates in hard water .
- Synthesis Challenges: Unlike phenyl esters (e.g., Phenyl undec-10-enoate), sulfonated derivatives require stringent control of sulfonation reactions to avoid byproducts, impacting scalability .
Biological Activity
Potassium 3-sulphonatopropyl undec-10-enoate is a compound that has garnered attention in various fields due to its biological activity. This article explores its properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonate group and unsaturated fatty acid chain. Its structural formula can be represented as follows:
This structure contributes to its amphiphilic nature, which is crucial for its biological interactions.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound disrupts bacterial cell membranes, leading to cell lysis. In vitro studies have shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. A study demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Cell Penetration and Delivery
The compound's ability to penetrate cellular membranes has been linked to its sulfonate group, which enhances solubility and facilitates transport across lipid bilayers. This property makes it a potential candidate for drug delivery systems, particularly for hydrophobic drugs that require solubilization .
3. Cytotoxicity and Apoptosis Induction
In cancer research, this compound has shown cytotoxic effects on various cancer cell lines. A study reported that treatment with the compound led to increased apoptosis in HeLa cells, with an IC50 value of 50 µg/mL after 24 hours of exposure. The mechanism involves the activation of caspase pathways, indicating its potential as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by antibiotic-resistant bacteria. The trial included 100 participants who received topical applications of the compound over four weeks. Results indicated a significant reduction in infection severity and bacterial load compared to the control group, highlighting its therapeutic potential in managing resistant infections.
Case Study 2: Drug Delivery Applications
In a controlled laboratory setting, researchers investigated the use of this compound as a carrier for doxorubicin in cancer therapy. The study demonstrated enhanced cellular uptake and improved therapeutic outcomes when doxorubicin was encapsulated within micelles formed by the compound. This approach resulted in a 30% increase in drug efficacy against breast cancer cells compared to free doxorubicin .
Comparative Analysis of Biological Activities
| Activity | This compound | Other Compounds |
|---|---|---|
| Antimicrobial Efficacy | MIC: 32 µg/mL | Varies (e.g., Penicillin: 0.1 µg/mL) |
| Cytotoxicity (IC50) | 50 µg/mL (HeLa cells) | Doxorubicin: ~0.5 µg/mL |
| Drug Delivery Efficiency | Enhanced uptake | Varies by formulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
